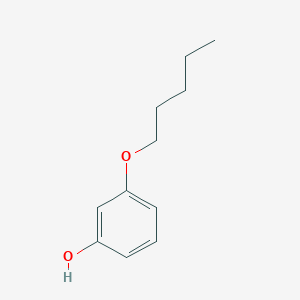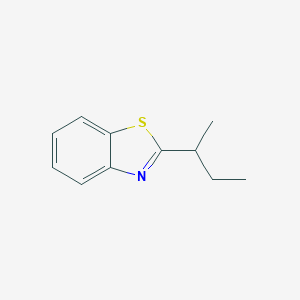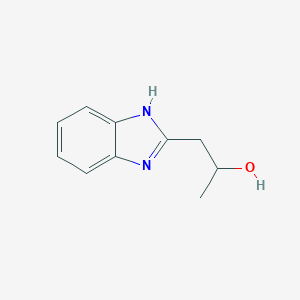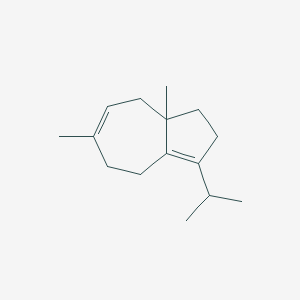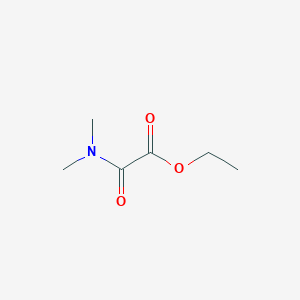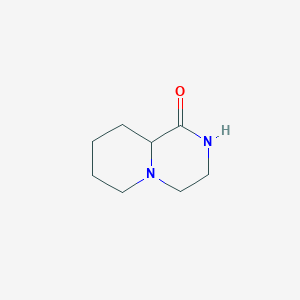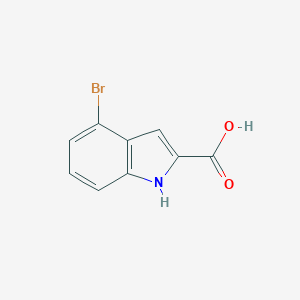
4-bromo-1H-indole-2-carboxylic Acid
Descripción general
Descripción
4-bromo-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities. The presence of a bromine atom at the 4-position of the indole ring and a carboxylic acid group at the 2-position makes it a valuable intermediate for the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of indole derivatives, such as 4-bromo-1H-indole-2-carboxylic acid, often begins with indoles that have a halogen group at the desired position on the indole ring. A reported method for the synthesis of indole carboxylic acids involves the use of 2-bromoaniline derivatives as starting materials, which can be transformed into the desired indole carboxylic acids through a series of reactions . Additionally, the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water have been developed to synthesize various 3-substituted indoles, which could potentially be adapted for the synthesis of 4-bromo-1H-indole-2-carboxylic acid by choosing appropriate starting materials .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. For instance, the crystal and molecular structures of indole-2-carboxylic acid (ICA) have been determined, revealing that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds . Although the specific structure of 4-bromo-1H-indole-2-carboxylic acid is not provided, similar techniques could be applied to determine its structure, considering the impact of the bromine substituent on the overall molecular conformation.
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions due to the presence of both the indole ring and the carboxylic acid group. For example, indole-2-carboxylic acid can participate in hydrogen bonding, which is crucial for the formation of crystal structures . The bromine atom in 4-bromo-1H-indole-2-carboxylic acid would also allow for further functionalization through reactions such as Suzuki coupling or halogen exchange, which could be used to synthesize more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group typically leads to the formation of hydrogen-bonded dimers and affects the solubility and melting point of the compound . The introduction of a bromine atom could further influence these properties by adding steric bulk and altering the electronic distribution within the molecule. The crystal structures of related brominated compounds, such as the 4-bromocamphorenic acids, have shown unique isomorphous series among isomeric carboxylic acids, which could suggest similar interesting properties for 4-bromo-1H-indole-2-carboxylic acid .
Aplicaciones Científicas De Investigación
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Method : The total synthesis of certain alkaloids starts from simple compounds and after several steps, a bromo-indole is formed via a Bartoli indole synthesis .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
-
Treatment of Diseases
- Field : Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of various diseases such as cancer, microbial infections, and different types of disorders in the human body .
- Method : The specific methods of application or experimental procedures would depend on the specific disease being treated and the specific indole derivative being used .
- Results : The use of indole derivatives in the treatment of diseases has shown promising results, but more research is needed to fully understand their potential .
-
Discovery of Indole Inhibitors
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the discovery of indole inhibitors for the treatment of arthritic diseases .
- Method : The specific methods of application or experimental procedures would depend on the specific disease being treated and the specific indole derivative being used .
- Results : The discovery of indole inhibitors has shown promising results in the treatment of arthritic diseases .
-
Antiviral Activity
- Field : Virology
- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .
- Results : Some of these compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Method : The total synthesis of these alkaloids starts from simple compounds and after several steps, a bromo-indole is formed .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
-
Preparation of Inhibitors
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the preparation of inhibitors for certain biological pathways .
- Method : The specific methods of application or experimental procedures would depend on the specific pathway being targeted and the specific indole derivative being used .
- Results : The preparation of these inhibitors has shown promising results in inhibiting certain biological pathways .
-
Antiviral Activity
- Field : Virology
- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .
- Results : Some of these compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Method : The total synthesis of these alkaloids starts from simple compounds and after several steps, a bromo-indole is formed .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
-
Preparation of Inhibitors
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the preparation of inhibitors for certain biological pathways .
- Method : The specific methods of application or experimental procedures would depend on the specific pathway being targeted and the specific indole derivative being used .
- Results : The preparation of these inhibitors has shown promising results in inhibiting certain biological pathways .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVRIRMDXONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398717 | |
| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indole-2-carboxylic Acid | |
CAS RN |
16732-64-2 | |
| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



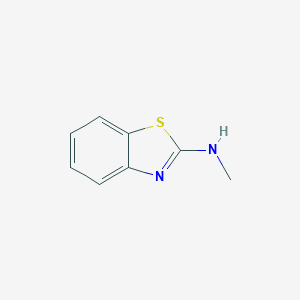
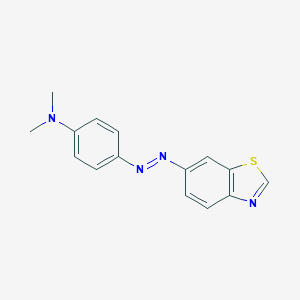
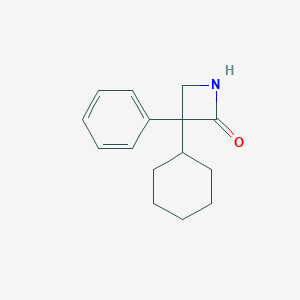
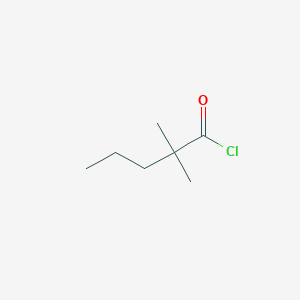
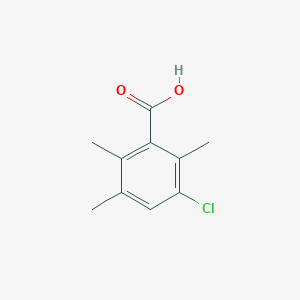
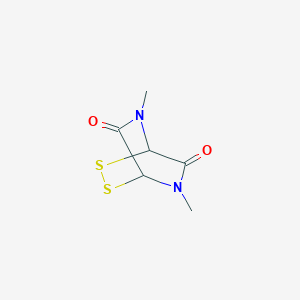
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
